4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a chemical compound used in scientific research. It exhibits diverse properties, making it valuable for studying drug interactions and developing therapeutic interventions.
Preparation Methods
The synthesis of 4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves several steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 3-(2-phenylmorpholino)propylamine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is used in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate cellular processes and interactions with biological targets.
Medicine: It is explored for its potential therapeutic effects and interactions with drug targets.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide can be compared with similar compounds such as:
3-fluoro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide: This compound has a fluorine atom instead of a hydrogen atom at the 3-position of the benzene ring, which can affect its reactivity and interactions.
3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide: This compound has a chlorine atom at the 3-position, which can also influence its chemical properties and biological activity.
Properties
IUPAC Name |
4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-25-18-8-10-19(11-9-18)27(23,24)21-12-5-13-22-14-15-26-20(16-22)17-6-3-2-4-7-17/h2-4,6-11,20-21H,5,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKLBNDSAGYIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.